molecular formula C12H17N3O B2933210 1-(1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone CAS No. 2034296-92-7

1-(1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone

Cat. No.: B2933210
CAS No.: 2034296-92-7
M. Wt: 219.288
InChI Key: SZPYSFVEXPLWAJ-UHFFFAOYSA-N
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Description

1-(1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with an ethanone group and at the 1-position with a 4,6-dimethylpyrimidin-2-yl moiety. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.30 g/mol. This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules targeting neurological and metabolic pathways .

Synthetic routes for this class of compounds often involve condensation reactions between substituted pyrimidines and pyrrolidine intermediates. For example, analogous compounds like 1-(1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl)ethan-1-one (A13) are synthesized via ketone-functionalized intermediates, yielding 39% under optimized conditions .

Properties

IUPAC Name

1-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-6-9(2)14-12(13-8)15-5-4-11(7-15)10(3)16/h6,11H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPYSFVEXPLWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone typically involves the reaction of 4,6-dimethylpyrimidine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The 4,6-dimethylpyrimidin-2-yl group enhances π-π stacking interactions compared to benzo[1,4]dioxane (S-16924), which may prioritize serotonin receptor binding over dopamine modulation .

Variations in the Ethanone-Linked Aromatic Systems

Compound Name Aromatic System Functional Groups Pharmacological Relevance Reference
1-(5,6-Dichloropyridin-3-yl)ethanone Pyridine 5,6-Dichloro; ethanone Intermediate for agrochemicals
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine 2-Methoxy; pyrrolidin-1-yl Catalytic applications
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone Imidazo-pyrrolo-pyrazine Pyrimidin-2-yl; ethanone Kinase inhibition (patented)

Key Observations :

  • Electron-Withdrawing Groups: Chlorine substituents (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone) increase electrophilicity, favoring reactivity in cross-coupling reactions .
  • Heterocycle Complexity : Imidazo-pyrrolo-pyrazine derivatives () demonstrate enhanced selectivity for kinase targets due to fused-ring systems, contrasting with simpler pyrimidine-based analogs .

Biological Activity

1-(1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl)ethanone, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules, which suggests possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties. For instance:

  • Study Findings : A study on pyrrolidine derivatives demonstrated that certain compounds showed inhibitory effects against the yellow fever virus (YFV), with effective concentrations (EC90) ranging from 0.06 to 2.2 μg/mL . This suggests that derivatives containing a pyrrolidine moiety may enhance antiviral activity.

Anticancer Activity

The compound's anticancer potential has also been explored:

  • Cell Line Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Compounds exhibited IC50 values as low as 0.48 µM against MCF-7 cells . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes, potentially by inhibiting viral enzymes or altering host cell pathways.
  • Induction of Apoptosis : The anticancer activity is likely mediated through the activation of caspases and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrimidine derivatives:

StudyFindings
Demonstrated antiviral activity against YFV with EC90 values ≤ 10 μg/mL for several derivatives.
Showed significant anticancer activity with IC50 values ranging from 0.11–1.47 µM against various cancer cell lines.
Highlighted structural modifications leading to enhanced biological activity in related compounds.

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